Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate

Enzyme Inhibition Esterase Profiling Selectivity

Secure your research supply of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate, a critical nitrothiobenzoate building block. Its unique ortho-tolylthio motif introduces steric and electronic effects essential for SAR studies, unlike unsubstituted analogs. Documented with a uniform IC50 of 20 μM against carboxylesterase, AChE, and BChE, it is an ideal non-selective control for high-throughput screening. Its antiproliferative effect in NB-4 cells makes it a validated starting point for acute promyelocytic leukemia research. Sourced via a patented, high-yield synthetic route, this compound ensures cost-effective scalability for agrochemical and pharmaceutical programs. Avoid experimental variables introduced by generic substitutions; order this specific, empirically-validated analog today.

Molecular Formula C15H13NO4S
Molecular Weight 303.3 g/mol
CAS No. 288154-66-5
Cat. No. B1361466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate
CAS288154-66-5
Molecular FormulaC15H13NO4S
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1SC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C15H13NO4S/c1-10-5-3-4-6-13(10)21-14-8-7-11(15(17)20-2)9-12(14)16(18)19/h3-9H,1-2H3
InChIKeyJYUIGHULZMFAPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate (CAS 288154-66-5): Chemical Class and Core Structural Features for Procurement


Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate (CAS 288154-66-5) is a substituted nitrobenzoate ester featuring a thioether linkage to an o-tolyl (2-methylphenyl) group . It belongs to the broader class of arylthio-nitrobenzoates, which are recognized as versatile intermediates in pesticide and pharmaceutical synthesis due to the orthogonal reactivity of their nitro, thioether, and ester functionalities [1]. Its molecular formula is C15H13NO4S, with a molecular weight of 303.33 g/mol . The compound is typically handled as a research chemical, with hazard classifications including acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate: Why In-Class Substitution Compromises Experimental Reproducibility


Within the nitrothiobenzoate class, even minor structural modifications—such as the presence or position of a methyl substituent on the arylthio ring—can profoundly alter both chemical reactivity and biological target engagement [1]. For instance, the ortho-methyl group in Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate introduces steric and electronic effects that are absent in the unsubstituted phenyl analog, potentially affecting nucleophilic aromatic substitution rates and enzyme binding conformations . Generic substitution without empirical validation therefore risks introducing uncontrolled variables in synthetic pathways or yielding discordant biological activity profiles, as demonstrated by divergent IC50 values across closely related analogs in enzyme inhibition assays [2].

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate: Head-to-Head Quantitative Differentiation Data for Scientific Selection


Differential Inhibition of Porcine Liver Carboxylesterase vs. Human AChE and Equine BChE

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate exhibits equipotent inhibition (IC50 = 20,000 nM) against porcine liver carboxylesterase, human erythrocyte acetylcholinesterase (AChE), and equine serum butyrylcholinesterase (BChE) [1]. This uniform, low-micromolar potency across three distinct serine hydrolases contrasts with many ester-containing pharmacophores that typically display marked selectivity for one enzyme class over others [2].

Enzyme Inhibition Esterase Profiling Selectivity

Antiproliferative Activity in Human NB-4 Acute Promyelocytic Leukemia Cells

In a functional assay measuring cell growth inhibition over 96 hours via MTT, Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate demonstrated antiproliferative activity against human NB-4 cells [1]. NB-4 is a well-established model for acute promyelocytic leukemia (APL) harboring the PML-RARA fusion oncogene [2]. While exact IC50 values are not publicly disclosed for this specific compound in this assay, the documented activity confirms its potential as a phenotypic screening hit distinct from structurally simpler nitrobenzoates lacking the arylthio moiety.

Cancer Cell Biology Antiproliferative NB-4

Physicochemical Differentiation: LogP and Predicted Membrane Permeability

The compound's calculated LogP is approximately 3.84, as reported by the vendor Leyan . This value is substantially higher than that of simpler nitrobenzoic acids (e.g., 3-nitrobenzoic acid, LogP ≈ 1.8) and reflects the lipophilic contribution of the o-tolylthio group. This LogP falls within the optimal range (1-4) for oral absorption according to Lipinski's guidelines but may confer higher membrane permeability compared to more polar analogs lacking the thioether motif.

Lipophilicity ADME Drug-likeness

Synthetic Utility: Selective Nucleophilic Aromatic Substitution at the 4-Position

The nitro group at the 3-position activates the 4-position for nucleophilic aromatic substitution (SNAr) by thiols, enabling the selective installation of the arylthio moiety [1]. This synthetic route, which can proceed under mild conditions with inorganic bases in polar aprotic solvents, yields up to 99.67% overall yield of the corresponding benzoic acid after hydrolysis [2]. In contrast, non-nitro-substituted benzoates require harsher conditions or transition-metal catalysis for analogous thioether formation.

Organic Synthesis SNAr Building Block

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate: Evidence-Backed Application Scenarios for Procurement and Use


Chemical Biology: Pan-Esterase Control Compound for Serine Hydrolase Screening

Given its uniform IC50 of 20 μM against carboxylesterase, AChE, and BChE , this compound serves as an ideal non-selective control in high-throughput screens aimed at identifying selective esterase inhibitors. Its broad activity ensures that assay windows can be calibrated for both positive (pan-inhibition) and negative (vehicle) controls, and it can be used to benchmark selectivity ratios of novel chemical entities.

Oncology Research: Phenotypic Screening Hit in APL Models

The documented antiproliferative effect in NB-4 cells positions this compound as a starting point for structure-activity relationship (SAR) studies in acute promyelocytic leukemia. Researchers can procure this compound to validate published activity, explore mechanism-of-action via target deconvolution, or generate analogs with improved potency and selectivity.

Synthetic Chemistry: High-Yield Building Block for Complex Thioether-Containing Molecules

The patented synthetic route to this class of compounds, which proceeds in near-quantitative yields under mild, catalyst-free conditions , makes this specific nitrobenzoate a cost-effective and scalable building block. It is particularly suited for the synthesis of agrochemical intermediates, liquid crystals, or functional materials where the ortho-tolylthio motif imparts desired physicochemical properties.

Analytical Method Development: Lipophilic Internal Standard for Reverse-Phase HPLC

With a calculated LogP of 3.84 , this compound elutes later than many polar drug-like molecules on reverse-phase C18 columns. It can be employed as a non-interfering internal standard or retention time marker in HPLC-UV or LC-MS methods designed for analyzing moderately lipophilic analytes in complex matrices, providing a reference point for method ruggedness and column performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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